![molecular formula C17H20N2O5S B2895897 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865162-01-2](/img/structure/B2895897.png)
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and dyes due to its ability to form stable aromatic systems .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugated system present in the benzo[d]thiazole moiety. The ethoxy and methoxyethyl groups attached to the benzene ring could potentially influence the electronic properties of the compound .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo various reactions such as alkylation, acylation, halogenation, nitration, and sulfonation . The presence of the ethoxy and methoxyethyl groups may influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the ethoxy and methoxyethyl groups could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Pesticidal Agents
Compounds with the benzothiazole moiety have been synthesized and evaluated for their pesticidal properties. The bioassay results indicated that these compounds exhibit significant insecticidal potential, especially against pests like the oriental armyworm and diamondback moth . This suggests that our compound could be explored as a potential insecticide or acaricide in agricultural research.
Protein Tyrosine Phosphatase 1B Inhibitors
Benzothiazole derivatives have been studied as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drug discovery . Given the structural similarity, the compound may serve as a lead molecule for developing new antidiabetic medications, potentially aiding in the treatment of Type II diabetes.
Antihyperglycemic Agents
Related benzothiazole compounds have shown promising results as antihyperglycemic agents in animal models . This indicates that our compound could be investigated for its efficacy in managing high blood sugar levels, contributing to diabetes research and therapy.
Conductive Nanocomposites
Graphene-based aerogels incorporating methoxyethyl derivatives have been developed for their conductive properties . The compound could be utilized in the synthesis of conductive nanocomposites, which have applications in electronics and materials science.
Molecular Docking Studies
The compound’s analogs have been used in molecular docking studies to understand their interaction with biological targets . This compound could similarly be used in computational biology to model interactions with various enzymes or receptors, aiding in drug design.
Agrochemical Research
Given the pesticidal properties of related compounds, the compound could be investigated for its utility in agrochemical formulations . This would involve studying its effects on various pests and its environmental impact, contributing to the development of safer and more effective pesticides.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-3-23-12-4-5-13-15(10-12)25-17(19(13)6-7-21-2)18-16(20)14-11-22-8-9-24-14/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWCYSXHORTDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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